
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring and thiadiazole moiety in the structure suggests that this compound may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an alkyne and an azide.
Construction of the thiadiazole ring: This step may involve the cyclization of a suitable precursor in the presence of sulfur and other reagents.
Coupling reactions: The final step involves coupling the triazole and thiadiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. The mechanisms often involve interference with the microbial cell wall synthesis or metabolic pathways.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various derivatives of thiadiazole against different bacterial strains. The results indicated that compounds with thiadiazole structures showed promising activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 18 |
Compound C | Pseudomonas aeruginosa | 12 |
The above data illustrates that certain derivatives exhibit superior antimicrobial activity compared to standard antibiotics, suggesting potential for further development as therapeutic agents.
Anticancer Applications
The anticancer potential of 4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is notable due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cytotoxicity Assay
In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. One such study utilized the MTT assay to evaluate cytotoxicity against breast cancer (MCF7) and prostate cancer (PC3) cell lines.
Cell Line | IC50 Value (µM) | Reference Drug (Doxorubicin) IC50 Value (µM) |
---|---|---|
MCF7 | 10 | 5 |
PC3 | 15 | 7 |
The results indicate that while the compound demonstrates significant cytotoxic effects, it does not surpass the efficacy of established chemotherapeutic agents like doxorubicin.
Wirkmechanismus
The mechanism of action of this compound would depend on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the triazole and thiadiazole rings suggests potential interactions with metal ions or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Triazole derivatives: Widely used in antifungal and anticancer drugs.
Uniqueness
The unique combination of the triazole and thiadiazole rings in “4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide” may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Biologische Aktivität
4-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the triazole moiety enhances its pharmacological profile by potentially improving solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazoles showed good antibacterial activity against various Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 31.25 μg/mL .
Compound | Activity Type | MIC (μg/mL) |
---|---|---|
Thiadiazole Derivative | Antibacterial | 16 - 31.25 |
Triazole Derivative | Antifungal | 31.25 - 62.5 |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Thiadiazole derivatives have shown cytotoxic effects against several cancer cell lines. One study reported that certain thiadiazole compounds exhibited IC50 values lower than those of standard chemotherapy drugs like doxorubicin, indicating their potential as effective anticancer agents .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat | < Doxorubicin |
Compound B | A-431 | < Doxorubicin |
Anti-inflammatory Activity
Thiadiazoles have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their potential therapeutic effects in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole and triazole compounds is often influenced by their structural features. Key findings include:
- Methyl Substitution : The presence of electron-donating groups like methyl at specific positions can enhance activity.
- Ring Systems : The combination of thiadiazole and triazole rings is crucial for maintaining biological efficacy.
Case Studies
Several studies have highlighted the effectiveness of thiadiazole derivatives:
- Anticancer Study : A novel series of 1,3,4-thiadiazoles were synthesized and tested against various cancer cell lines with promising results indicating significant apoptosis induction .
- Antimicrobial Investigation : A recent study synthesized multiple thiadiazole derivatives that exhibited potent antibacterial activity against resistant strains .
Eigenschaften
IUPAC Name |
4-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-7(2)9(6-17-5-4-12-15-17)13-11(18)10-8(3)14-16-19-10/h4-5,7,9H,6H2,1-3H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYMWQLHCXKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.